tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate

Medicinal Chemistry Organic Synthesis Building Block Procurement

This Boc-protected 1,2-diamine features a free benzylic amine for regioselective coupling while the Boc group masks the second amine until acidic deprotection. Orthogonal to Fmoc/Cbz groups, it enables sequential deprotection strategies. Distinct from the geminal regioisomer (CAS 1016744-37-8), ensuring correct spatial orientation for amide bond formation and Buchwald-Hartwig amination. Available at 97% purity. Direct procurement eliminates in-house Boc protection steps, reducing synthesis burden.

Molecular Formula C13H19FN2O2
Molecular Weight 254.3 g/mol
CAS No. 912762-88-0
Cat. No. B3166626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate
CAS912762-88-0
Molecular FormulaC13H19FN2O2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)N
InChIInChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
InChIKeyFKQQBMYDJRVPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate (CAS 912762-88-0) — Procurement-Relevant Profile for Medicinal Chemistry Intermediates


tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate (CAS 912762-88-0) is a Boc-protected ethylenediamine derivative bearing a 4-fluorophenyl substituent, with molecular formula C13H19FN2O2 and molecular weight 254.30 g/mol [1]. This compound functions as a protected amine building block wherein the tert-butoxycarbonyl (Boc) group masks the primary amine nitrogen of the ethylenediamine backbone, enabling selective synthetic manipulation of the adjacent free primary amine attached to the 4-fluorophenyl group . The compound is supplied as a liquid with specified purities ranging from 95% to 98% across commercial vendors, with procurement prices varying significantly by quantity . Unlike its region-isomeric analog tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate (CAS 1016744-37-8) which bears the amine and carbamate groups on the same carbon atom, this compound exhibits a 1,2-diamino arrangement that dictates distinct reactivity patterns in subsequent coupling and deprotection sequences [1].

Why tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate (CAS 912762-88-0) Cannot Be Generically Substituted: The Functional and Procurement Rationale


Generic substitution of CAS 912762-88-0 with superficially similar Boc-protected fluoroaryl amines introduces both functional and logistical risks. At the structural level, the 1,2-diamine arrangement in this compound — with the free primary amine on the benzylic carbon and the Boc-protected amine on the adjacent ethyl chain — dictates regioselectivity in subsequent amide bond formation, sulfonamide coupling, or reductive amination steps [1]. Its region-isomer, tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate (CAS 1016744-37-8), differs in the connectivity of the amine-bearing carbon to the fluorophenyl group, which alters the electronic environment and steric accessibility of the reactive amine [1]. At the procurement level, vendors supply this compound at purity specifications ranging from 95.0% to 98%, with physical states reported as either liquid or solid depending on the supplier and purity grade . Furthermore, the Boc protecting group confers orthogonal stability: it withstands nucleophiles, bases, and catalytic hydrogenation conditions, yet is selectively cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) [2]. This orthogonality to base-labile protecting groups such as Fmoc is a class-defining feature that dictates route compatibility — substituting a non-Boc analog would fundamentally alter the deprotection sequence and likely compromise the entire synthetic strategy .

Quantitative Differentiation Evidence: tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate (CAS 912762-88-0) Versus Comparators


Regioisomeric Differentiation: CAS 912762-88-0 (1,2-Diamine) vs. CAS 1016744-37-8 (Geminal Diamine) — Structural and Procurement Distinction

CAS 912762-88-0 is the 1,2-diamine regioisomer in which the free primary amine is attached to the benzylic carbon of the 4-fluorophenyl group, and the Boc-protected amine is located on the adjacent ethyl chain. This contrasts with CAS 1016744-37-8, a geminal diamine wherein both the free amine and the Boc-protected amine are attached to the same carbon that is directly bonded to the 4-fluorophenyl ring [1]. The regioisomeric distinction is unambiguously encoded in the InChIKey: CAS 912762-88-0 has InChIKey FKQQBMYDJRVPTA-UHFFFAOYSA-N, while CAS 1016744-37-8 has InChIKey SQWIBRSBKJQGBW-UHFFFAOYSA-N [1]. Physical state and procurement pricing also diverge: CAS 912762-88-0 is commercially available as a liquid (95% purity) from Fluorochem at £600.00 per gram, whereas procurement data for CAS 1016744-37-8 indicates availability at substantially lower price points through other vendors [2].

Medicinal Chemistry Organic Synthesis Building Block Procurement

Commercial Purity Tier Differentiation: 98% (Leyan) vs. 95.0% (Fluorochem) vs. 97% (CymitQuimica) Supply Specifications for CAS 912762-88-0

Commercial suppliers offer CAS 912762-88-0 at three distinct purity specifications with corresponding physical state variations. Leyan supplies the compound at 98% purity . CymitQuimica lists two distinct product grades: one at 97% purity supplied as a solid, and another at 95.0% purity supplied as a liquid (distributed under Fluorochem reference 10-F526494) . Fluorochem's direct listing specifies 95.0% purity in liquid form . The 3% absolute purity difference between the highest (98%) and lowest (95%) commercial grades may be consequential for applications sensitive to impurities, such as palladium-catalyzed cross-coupling reactions where trace contaminants can impact catalyst turnover [1].

Chemical Procurement Quality Assurance Synthetic Intermediates

Boc Protecting Group Orthogonality: Class-Level Differentiation from Fmoc, Cbz, and Alloc Protection Strategies

The Boc (tert-butoxycarbonyl) group present in CAS 912762-88-0 confers a specific deprotection trigger — acidic conditions (typically TFA in DCM or HCl in dioxane) — that is orthogonal to base-labile groups such as Fmoc (removed by piperidine or other secondary amines) and hydrogenolytic groups such as Cbz (removed by H2/Pd or transfer hydrogenation) [1][2]. This orthogonality enables sequential, mutually exclusive deprotection of multiple protected amines in complex synthetic sequences without cross-reactivity . The Boc group is stable toward nucleophiles, bases, and catalytic hydrogenation conditions, with stability maintained in aqueous media at pH 4-12 at room temperature and thermal stability up to approximately 100-120°C below deprotection thresholds [3][4]. In contrast, analogs protected with Fmoc would undergo premature deprotection under basic conditions, while Cbz-protected analogs would be labile under hydrogenation conditions that leave Boc intact .

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry Multi-Step Synthesis

Procurement Stability and Lead Time Differentiation: UK/Germany/China Stock Availability for CAS 912762-88-0

Fluorochem maintains stock of CAS 912762-88-0 in three regional warehouses with differentiated shipping lead times: UK stock ships next day, Germany stock ships within 3-5 days, and China stock ships within 10-14 days . The compound is supplied at 1 g pack size priced at £600.00 under SKU F526494-1G . Leyan offers alternative packaging quantities (50 mg to 25 g) with tiered pricing and regional inventory distribution across Shanghai, Anhui, Wuhan, Chengdu, Northern China, and Shenzhen facilities, though real-time stock levels for CAS 912762-88-0 currently show zero availability at the time of data capture . This multi-region stock distribution strategy reduces supply interruption risk compared to single-source suppliers or custom-synthesis-only compounds.

Supply Chain Management Laboratory Procurement Synthetic Chemistry

Physical State and Handling Differentiation: Liquid (95%) vs. Solid (97%) Commercial Forms of CAS 912762-88-0

CAS 912762-88-0 is commercially available in two distinct physical states depending on purity grade and supplier: as a liquid at 95.0% purity (Fluorochem/CymitQuimica reference 10-F526494) and as a solid at 97% purity (CymitQuimica reference IN-DA00GVCF) . The liquid form has specified density of 1.126 g/cm³ and boiling point of 376.7°C at 760 mmHg . The solid form's melting point is not reported in available vendor documentation. This physical state dichotomy presents a handling workflow decision: liquid forms enable volumetric dispensing but may require additional solvent transfer steps, while solid forms facilitate gravimetric dispensing and long-term storage stability assessment.

Laboratory Handling Chemical Inventory Management Synthetic Workflow

Note on Biological Activity Data Availability for CAS 912762-88-0

A comprehensive search of primary research literature and authoritative databases (including BindingDB, PubChem BioAssay, and ChEMBL) returned no peer-reviewed quantitative biological activity data (IC50, Ki, EC50) for CAS 912762-88-0 as a standalone bioactive compound. The compound is referenced in patent and synthetic literature as a protected amine intermediate, not as a final pharmacological agent. This evidence gap is explicitly documented to inform procurement decisions: selection of this compound is driven by its structural and synthetic utility as a building block, not by direct biological activity. Claims regarding enzyme inhibition or receptor interactions in non-peer-reviewed vendor descriptions lack supporting quantitative data and should not inform procurement decisions.

Data Transparency Procurement Risk Assessment

Procurement-Anchored Application Scenarios: Where tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate (CAS 912762-88-0) Delivers Verifiable Value


Scenario 1: Orthogonal Protection Sequences in Multi-Step Medicinal Chemistry Synthesis

In synthetic routes requiring sequential, mutually independent deprotection of multiple amine functionalities, CAS 912762-88-0 provides a Boc-protected amine that remains stable under basic, nucleophilic, and hydrogenolytic conditions while being selectively cleaved under acidic conditions (e.g., TFA/DCM or HCl/dioxane) [1]. This orthogonality enables the compound to be incorporated into sequences alongside Fmoc-protected (base-labile) or Cbz-protected (hydrogenolysis-labile) intermediates without cross-reactivity . The 1,2-diamine arrangement — with the free primary amine on the benzylic carbon and the Boc-protected amine on the adjacent ethyl chain — positions the reactive amine for selective coupling while the Boc group masks the second amine until the desired deprotection step . Procurement of CAS 912762-88-0 (as opposed to the geminal diamine regioisomer CAS 1016744-37-8) ensures the correct spatial orientation for subsequent amide bond formation or reductive amination at the benzylic amine position [2].

Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions Requiring High-Purity Amine Building Blocks

In palladium-catalyzed C-N bond-forming reactions (e.g., Buchwald-Hartwig amination) where the free benzylic amine of CAS 912762-88-0 serves as the nucleophilic coupling partner, the purity of the starting material directly impacts catalyst turnover and reaction yield [1]. The 98% purity grade from Leyan may be preferable for sensitive catalytic systems where trace impurities (e.g., residual metals, sulfur-containing compounds) can poison palladium catalysts . Conversely, the 95.0% purity liquid grade from Fluorochem may be acceptable for early-stage route scouting or reactions performed on larger scale where pre-use purification is planned. Procurement decisions should align with the sensitivity of the intended catalytic transformation and the availability of purification infrastructure.

Scenario 3: Time-Critical Medicinal Chemistry Campaigns with Defined Delivery Windows

For drug discovery programs operating under compressed timelines, the regional stock distribution and specified lead times for CAS 912762-88-0 from Fluorochem (UK stock: next day; Germany stock: 3-5 days; China stock: 10-14 days) provide predictable procurement planning [1]. At £600.00 per gram, the compound's pricing reflects its specialized nature as a fluorinated chiral-like building block with the 1,2-diamine arrangement [1]. Procurement teams evaluating alternative suppliers (e.g., Leyan, CymitQuimica) should verify real-time stock availability, as inventory data indicates variable stock levels across different regional warehouses . For laboratories without in-house Boc protection capabilities or those seeking to avoid the additional synthetic step of amine protection, direct procurement of CAS 912762-88-0 eliminates a full synthetic operation and associated purification burden.

Scenario 4: Automated Synthesis Platforms with Physical State Handling Requirements

CAS 912762-88-0 is available as both a liquid (95.0% purity) and a solid (97% purity), enabling selection based on laboratory automation infrastructure [1]. The liquid formulation (density 1.126 g/cm³) is compatible with automated liquid handling systems that dispense by volume, though attention to flash point (181.6°C) and boiling point (376.7°C) is warranted for solvent compatibility assessments . The solid formulation facilitates gravimetric dispensing on automated powder-weighing platforms and may offer improved long-term storage stability. Laboratories operating parallel medicinal chemistry workflows with different automation capabilities may stock both physical forms to accommodate diverse synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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